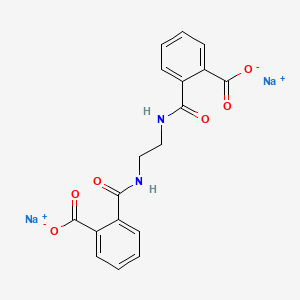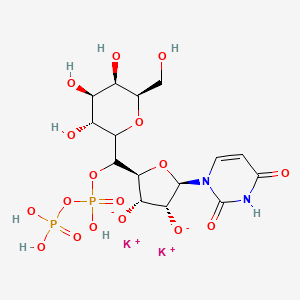
Uridine 5'-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt is a nucleotide sugar involved in various biochemical processes. It is a derivative of uridine diphosphate (UDP) and plays a crucial role in the metabolism of carbohydrates. This compound is essential for the synthesis of glycoproteins, glycolipids, and polysaccharides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt typically involves the phosphorylation of uridine followed by glycosylation. The process begins with the phosphorylation of uridine using phosphoric acid and a suitable phosphorylating agent under controlled conditions. The resulting uridine diphosphate is then reacted with alpha-D-galactopyranosyl ester in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of raw materials, precise control of reaction conditions, and efficient separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt oxide.
Reduction: It can be reduced to form uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt alcohol.
Substitution: The compound can undergo substitution reactions where the galactopyranosyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products
Scientific Research Applications
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is involved in the study of cellular metabolism and signaling pathways.
Medicine: It is used in the development of therapeutic agents for metabolic disorders and as a diagnostic tool.
Industry: The compound is utilized in the production of bioactive molecules and as a reagent in biochemical assays.
Mechanism of Action
The compound exerts its effects by participating in glycosylation reactions, where it acts as a glycosyl donor. It interacts with specific enzymes, such as glycosyltransferases, to transfer the galactopyranosyl group to acceptor molecules. This process is crucial for the formation of glycoproteins and glycolipids, which are essential for various cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester
- Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester
- Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-xylopyranosyl ester
Uniqueness
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt is unique due to its specific glycosylation properties and its role in the synthesis of galactose-containing biomolecules. Its distinct structure allows it to participate in unique biochemical pathways, making it valuable for targeted research and industrial applications.
Properties
CAS No. |
94481-69-3 |
|---|---|
Molecular Formula |
C15H22K2N2O17P2 |
Molecular Weight |
642.48 g/mol |
IUPAC Name |
dipotassium;(2R,3R,4S,5S)-2-(2,4-dioxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxy-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl]oxolane-3,4-diolate |
InChI |
InChI=1S/C15H22N2O17P2.2K/c18-3-4-6(20)7(21)8(22)11(31-4)13(33-36(29,30)34-35(26,27)28)12-9(23)10(24)14(32-12)17-2-1-5(19)16-15(17)25;;/h1-2,4,6-14,18,20-22H,3H2,(H,29,30)(H,16,19,25)(H2,26,27,28);;/q-2;2*+1/t4-,6+,7+,8-,9+,10-,11?,12+,13?,14-;;/m1../s1 |
InChI Key |
MBNMYJHXDGEIGN-ULSSXSSCSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-].[K+].[K+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(C(O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


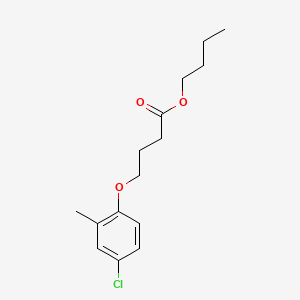
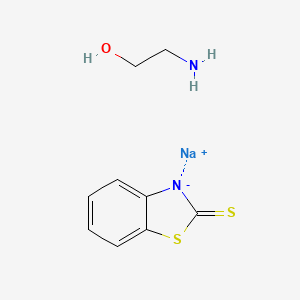
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)

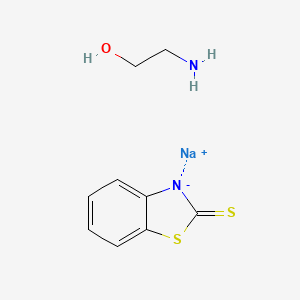

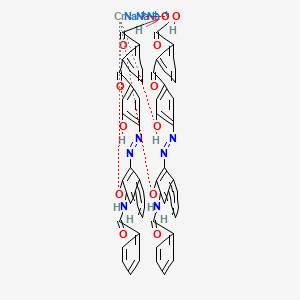
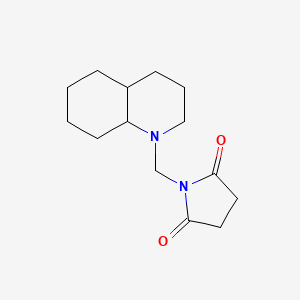
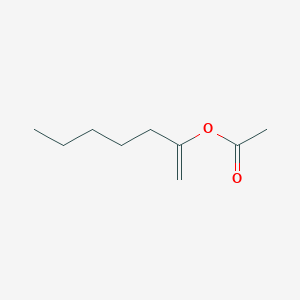
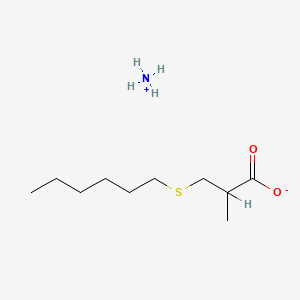
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)

